![molecular formula C16H18F3N5O4 B2719663 1-{1-[2-(6-Oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097916-32-8](/img/structure/B2719663.png)
1-{1-[2-(6-Oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
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Overview
Description
1-{1-[2-(6-Oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C16H18F3N5O4 and its molecular weight is 401.346. The purity is usually 95%.
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Scientific Research Applications
- Application : The synthesized derivatives exhibit potent and highly selective inhibition of MMP 13 . This finding suggests their potential use in treating conditions related to MMP dysregulation, such as arthritis, cancer metastasis, and skin disorders.
- Relevance : Novel 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs) derived from this compound have shown remarkable XO inhibitory activity . These inhibitors could aid in managing gout and related conditions.
- Significance : Although not directly related to the compound, understanding indole derivatives sheds light on their diverse biological and clinical applications . These applications range from plant growth regulation to potential drug development.
Matrix Metalloproteinase (MMP) Inhibition
Xanthine Oxidase Inhibition
Indole Derivatives and Plant Hormones
Mechanism of Action
Target of Action
The primary target of the compound 1-{1-[2-(6-Oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is the thyroid hormone receptor β (THR-β) in the liver . The beneficial effects of thyroid hormone (TH) on lipid levels are primarily due to its action at this receptor .
Mode of Action
1-{1-[2-(6-Oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione interacts with the thyroid hormone receptor β (THR-β), leading to changes in lipid levels . It is significantly more THR-β selective than earlier analogues .
Biochemical Pathways
The compound 1-{1-[2-(6-Oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione affects the thyroid hormone pathway, which has downstream effects on lipid metabolism .
Pharmacokinetics
It has been reported that the compound exhibited an excellent safety profile and decreased ldl cholesterol (ldl-c) and triglycerides (tg) at once daily oral doses of 50 mg or higher given for 2 weeks .
Result of Action
The molecular and cellular effects of 1-{1-[2-(6-Oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione’s action result in decreased LDL cholesterol (LDL-C) and triglycerides (TG) levels .
Action Environment
It is known that the compound showed outstanding safety in a rat heart model and was efficacious in a preclinical model at doses that showed no impact on the central thyroid axis .
properties
IUPAC Name |
1-[1-[2-(6-oxopyridazin-1-yl)acetyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O4/c17-16(18,19)10-23-14(27)8-22(15(23)28)11-3-6-21(7-4-11)13(26)9-24-12(25)2-1-5-20-24/h1-2,5,11H,3-4,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGACTDFZAQSIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)CN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[2-(6-Oxo-1,6-dihydropyridazin-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
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